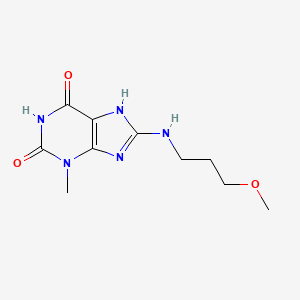
8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione is a useful research compound. Its molecular formula is C10H15N5O3 and its molecular weight is 253.262. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
8-(3-Methoxy-propylamino)-3-methyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound's structure suggests that it may interact with various biological targets, leading to diverse therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O
- IUPAC Name : this compound
Research indicates that purine derivatives often exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many purines act as inhibitors of enzymes involved in nucleotide metabolism.
- Receptor Modulation : The compound may interact with adenosine receptors, influencing signaling pathways related to inflammation and immune responses.
- Antiparasitic Activity : Preliminary studies suggest potential activity against parasites such as Plasmodium spp. and Trypanosoma spp., which are responsible for malaria and Chagas disease, respectively.
Antiparasitic Activity
A study conducted on various purine derivatives demonstrated that compounds similar to this compound exhibited significant antiparasitic effects. The following table summarizes the findings related to its antiparasitic activity:
| Compound | Target Parasite | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| This compound | T. cruzi | 4.86 | >205 |
| Other Purine Derivative A | P. falciparum | 3.97 | <10 |
| Other Purine Derivative B | T. cruzi | 1.42 | Not specified |
These results indicate that the compound has a favorable selectivity index against T. cruzi, suggesting potential use as an antiparasitic agent.
Cytotoxicity Studies
Cytotoxicity assays using Vero cells (a type of African green monkey kidney cell line) were performed to evaluate the safety profile of the compound:
| Compound | TC₅₀ (µM) | Remarks |
|---|---|---|
| This compound | >60 | Low toxicity observed |
| Other Purine Derivative C | >180 | Higher safety margin |
The compound displayed a relatively high threshold for cytotoxicity, indicating a promising safety profile for further development.
Case Studies
In clinical settings, compounds with similar structures have been evaluated for their therapeutic efficacy:
- Case Study on Malaria Treatment : A study involving a purine derivative showed significant reductions in parasitemia levels in infected mice models when treated with doses corresponding to the IC₅₀ values observed in vitro.
- Chagas Disease Research : In trials assessing various treatments for Chagas disease, purine derivatives were noted for their ability to reduce parasite load significantly while maintaining low toxicity levels.
Properties
IUPAC Name |
8-(3-methoxypropylamino)-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c1-15-7-6(8(16)14-10(15)17)12-9(13-7)11-4-3-5-18-2/h3-5H2,1-2H3,(H2,11,12,13)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDOHBKGSGKZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














